molecular formula C11H9FN2O4S B1275337 6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide CAS No. 66892-63-5

6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide

Numéro de catalogue B1275337
Numéro CAS: 66892-63-5
Poids moléculaire: 284.27 g/mol
Clé InChI: YTHRHFDCECODBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound of interest, 6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide, is closely related to the fluorinated spiro compounds studied in the provided papers. These compounds exhibit interesting polymorphic characteristics and have potential applications due to their antioxidant activities. The papers focus on the polymorphic differences between alpha- and beta-form crystals of a similar compound, 2R, 4S, 6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione (M79175), and their synthesis, molecular structure, and physical properties .

Synthesis Analysis

The synthesis of related fluorinated spiro compounds involves starting with a precursor such as 5-fluoro-3′-(4-fluorophenyl)-4′H-spiro[indole-3,2′-thiazolidine]-2,4′(1H)-dione and reacting it with various reagents including trifluoroacetamide, 2-chloro-6-fluorobenzaldehyde, and hydrazine hydrate, followed by treatment with suitable sulfur and phosphorus reagents . This method provides a facile route to create novel compounds with potential antioxidant activities.

Molecular Structure Analysis

The molecular and crystal structures of the beta-form of M79175 were determined using single-crystal X-ray diffraction analysis. The molecules in the beta-form crystal are arranged orderly along the b-axis, with the plate-like moieties (chroman ring) stacked by van der Waals forces. The molecular packing structure of each crystalline form was investigated by comparing wave numbers of hydantoin rings obtained from solid-state infrared photoacoustic spectra (FT-IR-PAS), revealing that the hydrogen bond in the alpha-form crystal is stronger than that in the beta-form .

Chemical Reactions Analysis

The polymorphic transformations between the alpha- and beta-form crystals of M79175 were studied. The transformation from the beta- to alpha-form was observed at various heating rates and was enhanced by the presence of a small amount of alpha-form crystals, which served as a source of nuclei for the growth of both forms . This indicates that the alpha-form crystal is more stable than the beta-form, and the transformation is influenced by the presence of nuclei.

Physical and Chemical Properties Analysis

The physical and chemical properties of the alpha- and beta-form crystals of M79175 were characterized using X-ray powder diffraction, infrared spectroscopy, and differential scanning calorimetry. The longest spacing of the unit cells was found to be different for the alpha- (14.9 Å) and beta-form (12.4 Å) crystals. The enthalpies of fusion were also distinct, with the alpha-form having a lower enthalpy of fusion (26.3 kJ/mol at 517.5 K) compared to the beta-form (31.3 kJ/mol at 501.0 K). The infrared spectra showed differences in the NH stretching vibration bands between the two forms, with the alpha-form centered at 3250 cm^-1 and the beta-form split into two peaks at 3150 and 3425 cm^-1 . These results confirm the polymorphic nature of the compound and the influence of crystal form on its stability and physical properties.

Applications De Recherche Scientifique

Synthesis and Derivatives

  • Novel compounds related to 6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide, such as 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, have been synthesized. These compounds' structures were verified using NMR, IR spectroscopy, and quantum-chemical calculations (Marinov et al., 2014).

Aldose Reductase Inhibitory Activity

  • Some derivatives have been found to possess aldose reductase inhibitory activity, beneficial in diabetic complications. Notably, the 2S,4S compounds were more potent in vitro and in vivo inhibitors of aldose reductase than their 2R,4R enantiomers (Unno et al., 1995).

Antioxidant Activities

  • Novel fluorinated compounds related to the chemical structure have been synthesized and evaluated for their antioxidant activities. This includes derivatives obtained from reactions with various sulfur and phosphorus reagents (Ali & Abdel-Rahman, 2014).

Cytotoxicity and ROS Generation

  • Selenium-containing dispiro indolinones, related to the compound , exhibit cytotoxic activity similar to oxygen and sulfur-containing derivatives. Some of these compounds have shown notable in vitro cytotoxicity and increased levels of intracellular reactive oxygen species in certain cancer cell lines (Novotortsev et al., 2021).

Structural Characterization

  • Studies on the structural characterization of similar spiro compounds have been conducted, providing insights into the molecular structure and properties of these types of chemicals (Todorov et al., 2012).

Antimicrobial Activity

  • New spiro compounds, which are structurally related, have been synthesized and tested for their antimicrobial activity, indicating potential use in developing new antimicrobial agents (Al-Romaizan, 2020).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature. It is recommended to handle all chemical compounds with appropriate safety measures .

Propriétés

IUPAC Name

6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O4S/c12-6-1-2-8-7(5-6)11(3-4-19(8,17)18)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHRHFDCECODBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90411060
Record name 6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide

CAS RN

66892-63-5
Record name 6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.